Cas no 2138549-36-5 (N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride)

N-tert-Butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride is a reactive carbamoyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of thiourea and urea derivatives. Its tert-butyl group enhances steric hindrance, improving selectivity in nucleophilic substitution reactions, while the thiophene moiety offers potential for further functionalization in heterocyclic chemistry. This compound is valuable in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Its stability under controlled conditions and high reactivity with amines and alcohols make it a versatile building block for amide and carbamate formation. Proper handling under inert conditions is recommended due to its moisture sensitivity.
N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride structure
2138549-36-5 structure
Product Name:N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride
CAS No:2138549-36-5
MF:C10H14ClNOS
MW:231.742260456085
CID:6330021
PubChem ID:165496181
Update Time:2025-05-20

N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2138549-36-5
    • EN300-1155167
    • N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride
    • Inchi: 1S/C10H14ClNOS/c1-10(2,3)12(9(11)13)6-8-4-5-14-7-8/h4-5,7H,6H2,1-3H3
    • InChI Key: WGFWSJYYCLIOKP-UHFFFAOYSA-N
    • SMILES: ClC(N(CC1=CSC=C1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 231.0484629g/mol
  • Monoisotopic Mass: 231.0484629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 48.6Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155167-1.0g
N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride
2138549-36-5
1g
$0.0 2023-06-09

N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride Related Literature

Additional information on N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride

Professional Introduction to N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride (CAS No. 2138549-36-5)

N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2138549-36-5, features a unique structural motif that combines a carbamoyl group with a tert-butyl substituent and a thiophenyl moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The thiophen-3-yl part of the molecule is particularly noteworthy, as thiophene derivatives are widely recognized for their biological activity and are frequently incorporated into drug candidates targeting various diseases. The N-tert-butyl group enhances the compound's stability and reactivity, making it an attractive choice for further functionalization. This combination of features positions N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride as a valuable building block in medicinal chemistry.

In recent years, there has been a surge in research focused on developing new strategies for the synthesis of heterocyclic compounds, particularly those containing thiophene rings. These compounds have shown promise in various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. The N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride has been utilized in several synthetic pathways to create more complex scaffolds with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with cancer and other diseases. By incorporating the thiophen-3-yl group into kinase inhibitors, researchers can modulate the binding affinity and selectivity of these molecules towards their target enzymes. The N-tert-butyl group further contributes to the compound's ability to interact with biological targets by influencing its conformational flexibility.

Recent studies have highlighted the importance of optimizing the structure of carbamoyl derivatives for improved drug-like properties. The N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride has been employed in several synthetic protocols to generate carbamoylated intermediates that exhibit enhanced solubility, bioavailability, and metabolic stability. These improvements are critical for advancing drug candidates from preclinical to clinical development.

The compound's utility extends beyond kinase inhibitors. It has also been explored as a precursor in the synthesis of protease inhibitors, which are essential for treating viral infections and inflammatory diseases. The thiophen-3-yl moiety provides a scaffold that can be further modified to target specific protease enzymes, while the N-tert-butyl group ensures optimal pharmacokinetic profiles.

Advances in computational chemistry have further facilitated the design and optimization of molecules like N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride. Molecular modeling techniques have enabled researchers to predict the binding modes of these compounds with biological targets, allowing for rational design of analogs with improved potency and selectivity. This interdisciplinary approach has significantly accelerated the discovery process in pharmaceutical research.

The synthesis of N-tert-butyl-N-[(thiophen-3-yl)methyl]carbamoyl chloride involves multi-step organic transformations that highlight its complexity and versatility. Key steps include the formation of the carbamoyl chloride functionality, followed by selective substitution at the thiophen ring. These synthetic strategies often require careful optimization to ensure high yields and purity, which are essential for pharmaceutical applications.

In conclusion, N-tert-butyl-N-[(thiophen)-3 - ylmethyl] carbamoyl chloride (CAS No. 2138549 - 36 - 5) is a highly valuable intermediate in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents targeting various diseases. The ongoing research into its applications in kinase inhibition and protease inhibition underscores its importance in drug discovery and development.

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